molecular formula C12H5Cl5 B1200508 2,3,3',4',6-Pentachlorobiphenyl CAS No. 38380-03-9

2,3,3',4',6-Pentachlorobiphenyl

Cat. No.: B1200508
CAS No.: 38380-03-9
M. Wt: 326.4 g/mol
InChI Key: ARXHIJMGSIYYRZ-UHFFFAOYSA-N
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Description

2,3,3’,4’,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 different congeners. These compounds are characterized by having multiple chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Mechanism of Action

Target of Action

2,3,3’,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.

Mode of Action

This compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.

Biochemical Pathways

It is known that the compound canalter the expression of genes involved in the circadian rhythm .

Biochemical Analysis

Biochemical Properties

2,3,3’,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. This compound interacts with several enzymes, including cytochrome P450 enzymes (CYPs), which are crucial for its biotransformation . Specifically, CYP1A1 and CYP2B6 are involved in the hydroxylation of 2,3,3’,4’,6-Pentachlorobiphenyl, leading to the formation of hydroxylated metabolites . These interactions are essential for the detoxification and elimination of the compound from the body.

Cellular Effects

2,3,3’,4’,6-Pentachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) . Activation of AhR by 2,3,3’,4’,6-Pentachlorobiphenyl leads to changes in gene expression, including the upregulation of phase I and phase II detoxification enzymes . Additionally, this compound can affect cellular metabolism by altering the expression of genes involved in lipid metabolism and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,4’,6-Pentachlorobiphenyl involves its binding to the AhR, a ligand-activated transcription factor . Upon binding, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes encoding detoxification enzymes, such as CYP1A1 . Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can inhibit or activate other enzymes, leading to changes in cellular homeostasis and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4’,6-Pentachlorobiphenyl can change over time due to its stability and persistence . Studies have shown that this compound does not readily degrade, leading to prolonged exposure and accumulation in biological systems . Long-term exposure to 2,3,3’,4’,6-Pentachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in cell cycle regulation and increased oxidative stress .

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,6-Pentachlorobiphenyl in animal models vary with different dosages. At low doses, this compound can induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, 2,3,3’,4’,6-Pentachlorobiphenyl can cause adverse effects, including liver damage, immunotoxicity, and reproductive toxicity . These toxic effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure.

Metabolic Pathways

2,3,3’,4’,6-Pentachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2,3,3’,4’,6-Pentachlorobiphenyl are crucial for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2,3,3’,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,3,3’,4’,6-Pentachlorobiphenyl within the body can influence its toxicity and persistence.

Subcellular Localization

The subcellular localization of 2,3,3’,4’,6-Pentachlorobiphenyl is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its biotransformation and detoxification. Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can affect the function of other organelles, such as mitochondria, by inducing oxidative stress and disrupting cellular homeostasis .

Preparation Methods

The synthesis of 2,3,3’,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .

Industrial production methods for PCBs generally involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction parameters, such as the chlorine-to-biphenyl ratio, temperature, and reaction time .

Chemical Reactions Analysis

2,3,3’,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated biphenylols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

2,3,3’,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:

Comparison with Similar Compounds

2,3,3’,4’,6-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

The uniqueness of 2,3,3’,4’,6-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects.

Properties

IUPAC Name

1,2,4-trichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHIJMGSIYYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038307
Record name 2,3,3',4',6-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-03-9
Record name PCB 110
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4',6-Pentachlorobiphenyl
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Record name 2,3,3',4',6-Pentachlorobiphenyl
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Record name 2,3,3',4',6-Pentachlorobiphenyl
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Record name 2,3,3',4',6-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,3,3',4',6-Pentachlorobiphenyl distributed and eliminated in fish?

A: Research using cod (Gadus morhua) and bullrout (Myoxocephalus scorpius) has shown that after oral exposure, this compound (PCB-110) primarily accumulates in lipid-rich organs, such as the liver. [, , , ] This reflects the lipophilic nature of PCBs. Elimination occurs through bile and urine, mostly in the form of water-soluble metabolites, indicating metabolic processing of PCB-110 in these species. [, , , ] Interestingly, cod liver exhibited higher PCB-110 concentrations compared to bullrout liver, highlighting the influence of species-specific fat distribution on compound accumulation. [, , , ] PCB-110 was found to be depurated at a slower rate than lindane (γ-HCH) in both species. [, , , ]

Q2: Can this compound be separated from other similar compounds, and why is this important?

A: Yes, this compound (PCB-110) can be separated from its co-eluting congener, 3,3′,4,4′‐tetrachlorobiphenyl (PCB-77), using techniques like high-performance liquid chromatography (HPLC) coupled with gas chromatography-electron capture detection. [, ] This separation is crucial because while PCB-110 and PCB-77 often co-exist, they have different toxicological profiles. PCB-77, a "co-planar" congener, exhibits higher toxicity compared to the non-planar PCB-110. [] Accurately determining the concentration of each congener in environmental or biological samples is essential for accurate risk assessment. []

Q3: How is this compound analyzed in complex mixtures?

A: Quadrupole ion trap mass spectrometry, coupled with gas chromatography, has been successfully employed for the analysis of this compound (PCB-110), especially in the presence of co-eluting congeners like PCB-77. [] This method utilizes chemical ionization, often with mass-selected C2H5+ ions from methane, to generate specific fragmentation patterns and adducts that enable identification and quantification even within complex mixtures. []

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